molecular formula C24H24Cl2N2O3S B3519217 N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide

N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide

Cat. No.: B3519217
M. Wt: 491.4 g/mol
InChI Key: KOQWNWVKLJCYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a sulfonyl group, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific research or experimental data, it’s difficult to provide an accurate analysis of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, while the amide group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .

Mechanism of Action

Target of Action

Similar compounds have been found to targetBeta-lactamase TEM in organisms like Escherichia coli and Salmonella typhi . Beta-lactamase TEM is an enzyme that provides multi-resistance to antibiotics, making it a significant target in the development of new antimicrobial agents.

Mode of Action

This inhibition could lead to a disruption in the biochemical pathways that the enzyme is involved in, resulting in the desired therapeutic effects .

Biochemical Pathways

Beta-lactamase TEM . By inhibiting this enzyme, the compound could disrupt the bacterial cell wall synthesis, leading to cell death .

Pharmacokinetics

Similar compounds have shown a high probability of human intestinal absorption and blood-brain barrier penetration . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of Beta-lactamase TEM . This inhibition could lead to an accumulation of unprocessed beta-lactam antibiotics in bacterial cells, disrupting their cell wall synthesis and leading to cell death .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds with certain functional groups can be toxic or corrosive .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in fields like medicine or materials science .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O3S/c1-16-11-17(2)24(18(3)12-16)27-23(29)15-28(14-19-5-4-6-21(26)13-19)32(30,31)22-9-7-20(25)8-10-22/h4-13H,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQWNWVKLJCYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide
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N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide

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